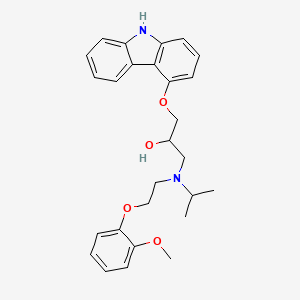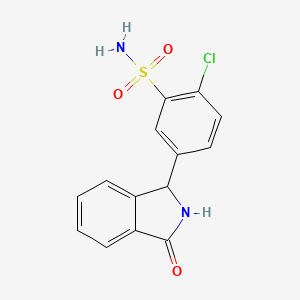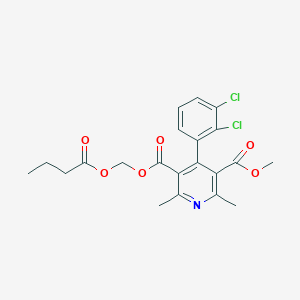
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with potential applications in scientific research. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The pyridine ring is substituted with various functional groups, including a butanoyloxymethyl group at the 3-position, a methyl group at the 5-position, and a 2,3-dichlorophenyl group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the various substituents, and their positions on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents .Scientific Research Applications
Chemical Modification and Applications of Biopolymers
Xylan Derivatives Potential : The chemical modification of xylan, a biopolymer, into ethers and esters showcases the potential of specific functional groups and substitution patterns for creating materials with unique properties. Such modified xylans can be used for drug delivery applications, indicating a pathway for the application of complex chemical compounds like the one in pharmaceuticals and biotechnology (Petzold-Welcke et al., 2014).
Environmental Treatment and Degradation
Pesticide Wastewater Treatment : The treatment of wastewater from pesticide production, which contains various toxic pollutants, highlights the importance of biologically and chemically removing hazardous compounds from the environment. This research underlines the potential environmental applications for complex chemical compounds in purifying water sources (Goodwin et al., 2018).
Herbicide Degradation and Environmental Impact
Biodegradation of Herbicides : The degradation of 2,4-D, a common herbicide, by microorganisms points to the ecological relevance of studying complex chemical structures for environmental remediation. Understanding the microbial pathways for degrading synthetic compounds can inform the development of bioremediation strategies for compounds similar to the one of interest (Magnoli et al., 2020).
Analytical and Synthetic Chemistry
Regioselectivity in Chemical Synthesis : Research on the bromination of dimethylpyridines shows the nuanced outcomes of chemical reactions based on molecular structure, providing insights into how specific substitutions affect chemical reactivity. Such studies are crucial for designing synthetic pathways for complex molecules (Thapa et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSJHJKKEVHZBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

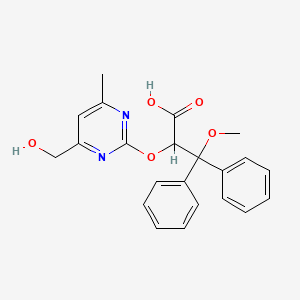
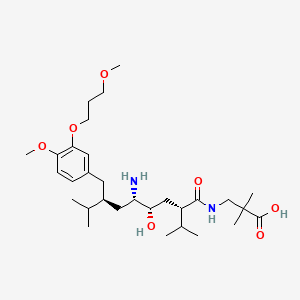
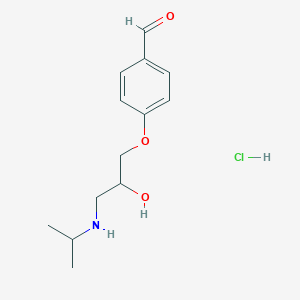
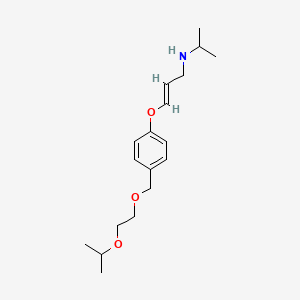
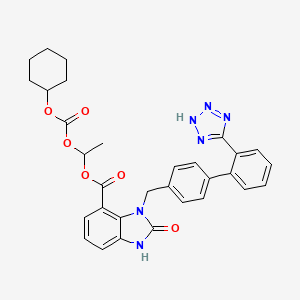
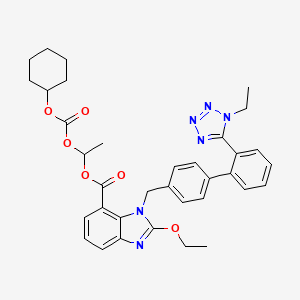
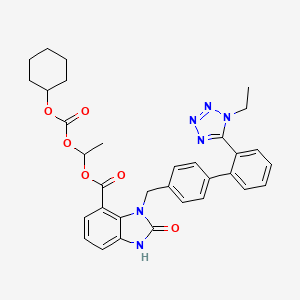


![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)
